The synthesis of 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide typically involves several key steps:
The reaction conditions typically involve moderate temperatures and polar aprotic solvents to enhance solubility and reaction rates, ensuring optimal yields.
The molecular structure of 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide can be analyzed through various spectroscopic techniques:
The compound exhibits a planar pyridine ring with substituents affecting its electronic properties and steric hindrance.
6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide can participate in various chemical reactions:
These reactions are facilitated by standard reagents such as sodium borohydride for reduction or potassium permanganate for oxidation, typically conducted in polar solvents like dimethylformamide.
The mechanism of action for 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide involves its interaction with specific biological targets:
The physical and chemical properties of 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide include:
These properties are crucial for determining its handling during synthesis and application in research contexts.
6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide has several scientific applications:
The compound designated as 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide follows strict IUPAC naming conventions for heterocyclic systems. The parent heterocycle is pyridine, a six-membered aromatic ring containing one nitrogen atom. The carboxamide group (-C(O)NH-) at position 3 is the principal functional group, granting the suffix "carboxamide." The substituent attached to the amide nitrogen, 2-methoxyethyl (CH₃OCH₂CH₂-), is prefixed with "N-" to denote attachment to nitrogen. The electron-withdrawing chloro substituent at position 6 is listed as a prefix in alphabetical order. This systematic name unambiguously defines the molecular connectivity as confirmed across chemical databases [1] [2] [10].
The pyridine ring employs standard numbering where the nitrogen atom is position 1. The carboxamide group occupies position 3 (meta to nitrogen), while chlorine resides at position 6 (para to nitrogen). The absence of chiral centers precludes stereoisomerism, but electronic effects are significant:
Table 1: Atom Numbering and Electronic Descriptors
| Atom | Position | Partial Charge (Calculated) | Role |
|---|---|---|---|
| N₁ | Pyridine N | -0.32 e⁻ | H-bond acceptor |
| C₃ | Carbonyl C | +0.45 e⁻ | Electrophilic center |
| Cl₆ | C6 substituent | -0.18 e⁻ | σ-Withdrawing group |
| O (ether) | Methoxyethyl | -0.28 e⁻ | H-bond acceptor |
Functional group hierarchy dictates the naming priority:
O=C(NCCOC)C1=CN=C(Cl)C=C1 and InChI 1S/C9H11ClN2O2/c1-14-5-4-11-9(13)7-2-3-8(10)12-6-7/h2-3,6H,4-5H2,1H3,(H,11,13) structurally validate this hierarchy [2] [5] [10]. Structural isomers exhibit distinct properties due to altered substituent positioning:
Table 2: Isomeric Pyridinecarboxamides
| Compound | Substituent Position | Molecular Formula | Key Distinguishing Feature |
|---|---|---|---|
| 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide | Cl at C6, CONH at C3 | C₉H₁₁ClN₂O₂ | Amide meta to N, Cl para to N |
| 6-Chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide | Cl at C6, CONH-C₆H₄OCH₃ | C₁₃H₁₁ClN₂O₂ | Aryl amide substituent [4] |
| 6-Chloro-N-(2-sulfanylphenyl)pyridine-3-carboxamide | Cl at C6, CONH-C₆H₄SH | C₁₂H₉ClN₂OS | Ortho-thiol group enabling chelation [6] |
The 3-carboxamide isomer benefits from resonance between the amide and pyridine nitrogen, enhancing stability compared to 2- or 4-carboxamides. Regioisomers with chlorine at C2 or C4 would exhibit altered electronic profiles due to proximity to the ring nitrogen.
Graph theory defines the molecule as a 10-vertex system with 11 edges (bonds). Key topological indices:
COCCNC(=O)C1=CN=C(C=C1)Cl encodes this connectivity, while the InChIKey NEASHCWKBUMQOT-UHFFFAOYSA-N serves as a unique topological descriptor [5] [7]. Table 3: Topological Parameters
| Descriptor | Value | Interpretation |
|---|---|---|
| Atom Count | 24 | Heavy atoms + hydrogens |
| Bond Count | 24 | Includes implicit H-bonds |
| Rotatable Bonds | 4 | N-C, C-C, C-O bonds in side chain |
| Polar Surface Area | 49.8 Ų | Predicts moderate membrane permeability |
| Ring Systems | 1 | Pyridine only |
CAS No.: 101-87-1
CAS No.: 18810-58-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1